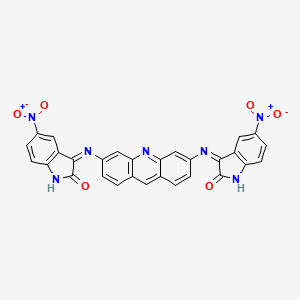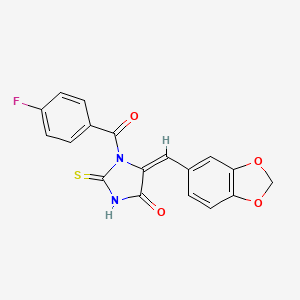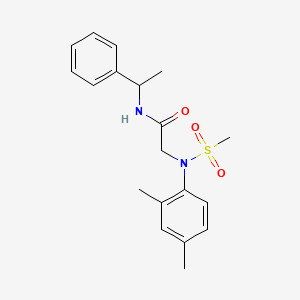
3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one), also known as ADNIDNI, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. ADNIDNI is a member of the bis-indole family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) involves the inhibition of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) binds to the enzyme's active site, preventing it from functioning correctly, leading to DNA damage and cell death. Additionally, 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) has been shown to induce oxidative stress and inhibit angiogenesis, further contributing to its anti-cancer properties.
Biochemical and physiological effects:
3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) has been shown to possess anti-inflammatory, anti-microbial, and anti-viral properties. 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) has also been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) is its high potency and selectivity against cancer cells. 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) has also been shown to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one)'s mechanism of action involves the inhibition of DNA topoisomerase II, which is also targeted by several chemotherapeutic agents, leading to potential drug resistance.
Future Directions
Several future directions can be explored in 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) research. One potential direction is the development of 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one)-based drug delivery systems that can improve its solubility and bioavailability. Another potential direction is the combination of 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) with other chemotherapeutic agents to improve its efficacy and overcome drug resistance. Additionally, further studies can be conducted to explore 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one)'s potential applications in other fields, such as immunology and microbiology.
Conclusion:
In conclusion, 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) is a synthetic compound that has shown significant potential in various scientific research applications. Its anti-tumor activity, anti-inflammatory, anti-microbial, and anti-viral properties make it a potential candidate for cancer therapy and the treatment of various diseases. However, further studies are needed to explore its potential applications fully and overcome its limitations.
Synthesis Methods
The synthesis of 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) involves the reaction between 3,6-diaminoacridine and 5-nitroisatin in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) as the final product. The synthesis of 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) has been optimized to achieve high yields and purity, making it suitable for various applications.
Scientific Research Applications
3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) has shown promising results in various scientific research applications. One of the most significant applications of 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) is in the field of cancer research. Studies have shown that 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) has potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) works by inducing cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
5-nitro-3-[6-[(5-nitro-2-oxo-1H-indol-3-ylidene)amino]acridin-3-yl]imino-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H15N7O6/c37-28-26(20-12-18(35(39)40)5-7-22(20)33-28)30-16-3-1-14-9-15-2-4-17(11-25(15)32-24(14)10-16)31-27-21-13-19(36(41)42)6-8-23(21)34-29(27)38/h1-13H,(H,30,33,37)(H,31,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRSMYZYAURYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N=C4C5=C(C=CC(=C5)[N+](=O)[O-])NC4=O)C=C21)N=C6C7=C(C=CC(=C7)[N+](=O)[O-])NC6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H15N7O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B6114681.png)


![2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6114693.png)
![N-(1,3-benzoxazol-2-ylmethyl)-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B6114695.png)
![N-(4-chlorophenyl)-N'-{2-[4-(2-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B6114701.png)
![1-cyclopentyl-4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone](/img/structure/B6114705.png)

![3-[(3-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6114716.png)
![1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B6114722.png)

![3-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B6114753.png)
![4-[(3-ethoxy-4-hydroxy-5-iodobenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B6114771.png)